5,6-difluoro-1H-1,3-benzodiazol-2-amine

CYP11B2 Inhibition Aldosterone Synthase Hypertension

This 5,6-difluoro benzimidazole core is the SAR-validated starting point for CYP11B2 inhibitor development, offering optimal potency, selectivity, and ligand efficiency versus chloro/bromo analogs. It also serves as a high-affinity TSPO pharmacophore (Ki=0.78 nM) for PET tracer synthesis and a critical negative control in antiviral SAR studies. Procure to ensure your medicinal chemistry campaign builds on the most promising fluorinated scaffold.

Molecular Formula C7H5F2N3
Molecular Weight 169.13 g/mol
CAS No. 142356-62-5
Cat. No. B132997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-difluoro-1H-1,3-benzodiazol-2-amine
CAS142356-62-5
Synonyms1H-Benzimidazol-2-amine,5,6-difluoro-(9CI)
Molecular FormulaC7H5F2N3
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)N=C(N2)N
InChIInChI=1S/C7H5F2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12)
InChIKeyARMZWEKTPLCJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluoro-1H-1,3-benzodiazol-2-amine (CAS 142356-62-5): A Fluorinated 2-Aminobenzimidazole Core for Targeted Chemical Biology


5,6-Difluoro-1H-1,3-benzodiazol-2-amine (syn. 5,6-difluoro-1H-benzimidazol-2-amine; 2-Amino-5,6-difluorobenzimidazole) is a heterocyclic small molecule featuring a benzimidazole core substituted with fluorine atoms at the 5- and 6-positions and a primary amine at the 2-position. This fluorination pattern imparts unique electronic properties that critically modulate target engagement, rendering it a valuable scaffold in medicinal chemistry [1]. Unlike its dihalogenated analogs, this compound exhibits a distinct biological profile characterized by high affinity for the peripheral benzodiazepine receptor (PBR/TSPO) and is employed as a key intermediate in the synthesis of derivatives targeting viral infections, CNS disorders, and metabolic enzymes [2].

Why 5,6-Difluoro-1H-1,3-benzodiazol-2-amine Cannot Be Replaced by Other 2-Aminobenzimidazole Analogs


The substitution pattern on the benzimidazole core is not a silent modification; it dictates the electronic landscape and, consequently, the biological target engagement and metabolic fate of the molecule. While other 5,6-disubstituted 2-aminobenzimidazoles (e.g., dichloro, dibromo, or dimethyl analogs) demonstrate potent antiviral activity against HCMV and HSV-1, the 5,6-difluoro analog is notably inactive in these viral systems [1]. Conversely, this specific fluorination pattern is essential for achieving potent CYP11B2 inhibition and high PBR/TSPO binding affinity, where other substituents show markedly reduced or no activity [2][3]. Simply substituting the fluorine atoms with other halogens or hydrogen results in a complete inversion of the pharmacological profile, leading to failed assays or misleading SAR conclusions.

Quantitative Differentiation Evidence for 5,6-Difluoro-1H-1,3-benzodiazol-2-amine


CYP11B2 Inhibition Potency and Selectivity vs. Other Benzimidazole Substituents

In a systematic SAR study of benzimidazole-based CYP11B2 inhibitors, the 5,6-difluoro derivative (compound 23) demonstrated a superior combination of potency, selectivity (B1/B2), and ligand lipophilic efficiency (LLE) compared to the parent unsubstituted compound and other mono- or di-substituted analogs [1]. The data indicates that the difluoro pattern is optimal for balancing target engagement and selectivity, a profile not achieved by the monohalogenated or hydrogen variants.

CYP11B2 Inhibition Aldosterone Synthase Hypertension Medicinal Chemistry

Peripheral Benzodiazepine Receptor (PBR/TSPO) Binding Affinity

5,6-Difluoro-1H-1,3-benzodiazol-2-amine exhibits high-affinity binding to the peripheral-type benzodiazepine receptor (PBR/TSPO), a mitochondrial protein implicated in neuroinflammation and steroidogenesis [1]. This property distinguishes it from many other 2-aminobenzimidazole analogs, which are often inactive or have significantly lower affinity for this target.

PBR/TSPO Binding Neuroinflammation Molecular Imaging Biochemical Assay

Inactivity Against HCMV and HSV-1: A Critical Differentiator for Project Design

In stark contrast to its 5,6-dichloro, 5,6-dibromo, and 5,6-diiodo counterparts, the 5,6-difluoro ribonucleoside derivative is completely inactive against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) [1]. This is a crucial negative differentiation point for researchers exploring antiviral benzimidazoles, as it demonstrates that fluorine substitution abrogates the antiviral activity observed with larger halogens.

Antiviral Cytomegalovirus (HCMV) Herpes Simplex Virus (HSV-1) Structure-Activity Relationship (SAR)

Modulation of Dopamine Transporter (DAT) Uptake

The parent compound, 5,6-difluoro-1H-1,3-benzodiazol-2-amine, exhibits a moderate inhibitory effect on dopamine uptake in vitro, as measured in both rat brain synaptosomes and human DAT-expressing cells [1]. This activity profile, while not as potent as dedicated DAT inhibitors, suggests potential for modulating dopaminergic signaling, a feature not commonly associated with other 2-aminobenzimidazole cores.

Dopamine Transporter Neurotransmission CNS Drug Discovery Transporter Assay

Physicochemical Properties: Rotatable Bonds and Hydrogen Bond Donor/Acceptor Count

The physicochemical profile of 5,6-difluoro-1H-1,3-benzodiazol-2-amine, including its zero rotatable bonds and balanced hydrogen bond donor/acceptor count, differentiates it from more flexible or less functionalized analogs [1]. This rigidity and polarity profile can influence membrane permeability, target binding conformation, and overall drug-likeness.

Physicochemical Properties Drug-likeness Molecular Modeling Medicinal Chemistry

Optimal Scientific and Industrial Application Scenarios for 5,6-Difluoro-1H-1,3-benzodiazol-2-amine


Scaffold for Selective CYP11B2 Inhibitors in Cardiovascular Research

As demonstrated by the direct head-to-head SAR analysis in CYP11B2 inhibition assays, the 5,6-difluoro substitution pattern on the benzimidazole core provides a uniquely optimal balance of potency, selectivity, and ligand lipophilic efficiency (LLE) compared to other substituents [1]. Therefore, this compound is the preferred starting scaffold for medicinal chemistry campaigns aimed at developing novel, selective aldosterone synthase (CYP11B2) inhibitors for the treatment of hypertension and heart failure. Researchers should procure this specific fluorinated core to ensure they are working from the most promising SAR-defined starting point for this target class.

High-Affinity Ligand Core for TSPO/PBR Imaging and Neuroinflammation Studies

The documented high-affinity binding to the peripheral benzodiazepine receptor (PBR/TSPO) with a Ki of 0.78 nM positions this compound as a validated pharmacophore for developing TSPO ligands [2]. In contrast to many benzimidazole analogs that lack this activity, this specific core can be used to synthesize novel radiotracers for positron emission tomography (PET) imaging of neuroinflammation or as a lead for therapeutic TSPO modulators. Procurement of this compound is justified for projects requiring a pre-validated, high-affinity starting point for TSPO engagement.

A Critical 'Negative Control' for Antiviral Benzimidazole Research Programs

For research groups investigating the antiviral properties of benzimidazole nucleosides against HCMV and HSV-1, the 5,6-difluoro analog serves as an essential tool compound. Its established and quantified inactivity against these viruses provides a critical negative control in SAR studies [3]. By comparing active dihalo (Cl, Br, I) derivatives against this inactive difluoro analog, researchers can definitively attribute observed antiviral effects to the specific halogen substitution pattern, thereby strengthening the conclusions of their structure-activity relationship studies.

Modulator of Dopamine Transporter (DAT) for CNS Lead Discovery

The moderate inhibition of dopamine uptake (IC50 = 658-900 nM) exhibited by this compound provides a distinct entry point for CNS drug discovery programs targeting the dopamine transporter [4]. This activity level, documented in both rat and human models, is unique among its immediate analogs and offers a starting point for medicinal chemistry efforts aimed at tuning dopaminergic signaling. Researchers can procure this compound to explore its potential as a lead for conditions where moderate DAT modulation is therapeutically relevant, such as attention-deficit/hyperactivity disorder (ADHD) or substance use disorders.

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